Cas no 2171369-81-4 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid)

4-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a hexanoic acid backbone with a stereochemically defined (3S)-3-amino-4-methylpentanamide side chain, offering structural versatility for custom peptide design. The Fmoc protecting group ensures orthogonal deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS) workflows. The methyl branching at the β-position enhances conformational control in peptide sequences, while the extended linker improves solubility during coupling steps. This derivative is particularly useful for introducing hydrophobic, sterically constrained residues in medicinal chemistry and biochemical research, where precise side-chain orientation is critical for bioactivity.
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid structure
2171369-81-4 structure
Product name:4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid
CAS No:2171369-81-4
MF:C27H34N2O5
MW:466.569267749786
CID:6411992
PubChem ID:165567312

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid
    • 4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid
    • EN300-1579954
    • 2171369-81-4
    • Inchi: 1S/C27H34N2O5/c1-4-18(13-14-26(31)32)28-25(30)15-24(17(2)3)29-27(33)34-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23-24H,4,13-16H2,1-3H3,(H,28,30)(H,29,33)(H,31,32)/t18?,24-/m0/s1
    • InChI Key: AHKMBLYLNSYPHC-LUTIACGYSA-N
    • SMILES: O(C(N[C@@H](CC(NC(CC)CCC(=O)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 675
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 105Ų

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1579954-10.0g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid
2171369-81-4
10g
$14487.0 2023-06-04
Enamine
EN300-1579954-0.25g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid
2171369-81-4
0.25g
$3099.0 2023-06-04
Enamine
EN300-1579954-100mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid
2171369-81-4
100mg
$2963.0 2023-09-24
Enamine
EN300-1579954-2500mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid
2171369-81-4
2500mg
$6602.0 2023-09-24
Enamine
EN300-1579954-0.1g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid
2171369-81-4
0.1g
$2963.0 2023-06-04
Enamine
EN300-1579954-2.5g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid
2171369-81-4
2.5g
$6602.0 2023-06-04
Enamine
EN300-1579954-5.0g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid
2171369-81-4
5g
$9769.0 2023-06-04
Enamine
EN300-1579954-0.05g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid
2171369-81-4
0.05g
$2829.0 2023-06-04
Enamine
EN300-1579954-0.5g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid
2171369-81-4
0.5g
$3233.0 2023-06-04
Enamine
EN300-1579954-500mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]hexanoic acid
2171369-81-4
500mg
$3233.0 2023-09-24

Additional information on 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid

Introduction to 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid (CAS No. 2171369-81-4)

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid, identified by its CAS number 2171369-81-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a chiral center at the 3S position, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amide linkage. The presence of these functional groups not only makes it a structurally complex molecule but also endows it with potential applications in drug discovery and molecular biology.

The fluorenylmethoxycarbonyl moiety is particularly noteworthy as it is commonly employed in peptide synthesis to protect amino groups during coupling reactions. This protection strategy ensures selective modification of peptide chains, which is crucial for the accurate assembly of biologically active peptides. The Fmoc group is removed under specific acidic conditions, allowing for the subsequent introduction of other functional groups or residues. This characteristic makes 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid a valuable intermediate in the synthesis of more complex peptidomimetics and protease inhibitors.

The chiral center at the 3S position introduces asymmetry into the molecule, which is essential for many biological processes. Chiral molecules often exhibit different biological activities depending on their stereochemistry, making the precise control of chirality critical in pharmaceutical development. The 4-methylpentanamidohexanoic acid backbone provides a flexible yet stable scaffold that can be further modified to target specific biological pathways. This structural motif is reminiscent of natural amino acids and peptides, suggesting potential interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in the development of peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced stability and bioavailability. The compound 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid fits well within this paradigm, as its design allows for the creation of peptidomimetic analogs with tailored properties. For instance, modifications at the fluorenylmethoxycarbonyl group can be used to introduce additional functional handles for further derivatization, while the amide linkage provides a site for chemical modification to enhance binding affinity or metabolic stability.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility as a precursor in the synthesis of protease inhibitors, which are known to play a critical role in various diseases, including cancer and infectious disorders. Proteases are enzymes that catalyze the hydrolysis of peptide bonds, and their overactivity or misregulation is often associated with pathological conditions. By designing peptidomimetics that selectively inhibit specific proteases, it may be possible to develop new treatments with improved efficacy and reduced side effects.

The fluorenylmethoxycarbonyl protecting group also facilitates high-yield peptide coupling reactions, making this compound an attractive building block for large-scale peptide synthesis. In addition, the chiral nature of the molecule allows for the preparation of enantiomerically pure derivatives, which are often required for optimal biological activity. This combination of features makes 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid a versatile tool for synthetic chemists working in drug discovery.

Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have demonstrated that modifications to its structure can fine-tune its binding interactions with biological targets. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how changes in the molecule's architecture will affect its biological activity. This approach has led to the identification of novel pharmacophores—structural features that are essential for biological activity—and has accelerated the discovery process.

The role of peptidomimetics in modern medicine cannot be overstated. These molecules offer a bridge between small-molecule drugs and biologics, providing advantages such as improved oral bioavailability and longer half-lives. The compound 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid exemplifies this trend by combining elements from both classes of drugs—its small-molecule scaffold allows for easy chemical manipulation while its peptide-like features enable targeted interactions with biological systems.

In conclusion,4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid (CAS No. 2171369-81-4) represents a promising candidate for further exploration in pharmaceutical research. Its complex structure, chiral center, and protective groups make it a valuable intermediate in peptidomimetic synthesis, while its potential applications in drug development underscore its significance in modern medicinal chemistry. As research continues to uncover new therapeutic targets and synthetic strategies,this compound is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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